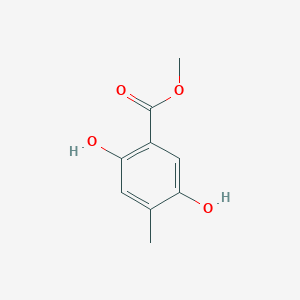![molecular formula C17H19N3S B13910619 2-{2-methyl-1-[(3-methylphenyl)sulfanyl]propyl}-2H-benzotriazole](/img/structure/B13910619.png)
2-{2-methyl-1-[(3-methylphenyl)sulfanyl]propyl}-2H-benzotriazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-Methyl-1-[(3-methylphenyl)sulfanyl]propyl}-2H-1,2,3-benzotriazole is an organic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including corrosion inhibitors, UV stabilizers, and pharmaceuticals. This particular compound features a benzotriazole core with a 2-methyl-1-[(3-methylphenyl)sulfanyl]propyl substituent, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-Methyl-1-[(3-methylphenyl)sulfanyl]propyl}-2H-1,2,3-benzotriazole typically involves the following steps:
Formation of the Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of o-phenylenediamine with sodium nitrite in the presence of an acid.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction, where a suitable thiol (e.g., 3-methylthiophenol) reacts with an alkyl halide (e.g., 2-bromo-2-methylpropane) under basic conditions.
Coupling of the Substituents: The final step involves coupling the sulfanyl-substituted propyl group to the benzotriazole core through a condensation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{2-Methyl-1-[(3-methylphenyl)sulfanyl]propyl}-2H-1,2,3-benzotriazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the sulfanyl group.
Substitution: The benzotriazole core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Electrophiles such as halogens, nitrating agents, under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Modified sulfanyl derivatives.
Substitution: Functionalized benzotriazole derivatives.
Scientific Research Applications
2-{2-Methyl-1-[(3-methylphenyl)sulfanyl]propyl}-2H-1,2,3-benzotriazole has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as a corrosion inhibitor and UV stabilizer in various industrial applications.
Mechanism of Action
The mechanism of action of 2-{2-Methyl-1-[(3-methylphenyl)sulfanyl]propyl}-2H-1,2,3-benzotriazole involves its interaction with molecular targets such as enzymes or receptors. The benzotriazole core can interact with active sites of enzymes, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: The parent compound, known for its corrosion inhibition and UV stabilization properties.
2-Methylbenzotriazole: A derivative with similar applications but different substituent effects.
3-Methylphenylsulfanylbenzotriazole: A compound with a similar sulfanyl group but different substitution pattern.
Uniqueness
2-{2-Methyl-1-[(3-methylphenyl)sulfanyl]propyl}-2H-1,2,3-benzotriazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C17H19N3S |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
2-[2-methyl-1-(3-methylphenyl)sulfanylpropyl]benzotriazole |
InChI |
InChI=1S/C17H19N3S/c1-12(2)17(21-14-8-6-7-13(3)11-14)20-18-15-9-4-5-10-16(15)19-20/h4-12,17H,1-3H3 |
InChI Key |
SXHQGNUBXZZQPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)SC(C(C)C)N2N=C3C=CC=CC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


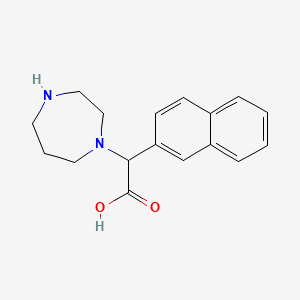




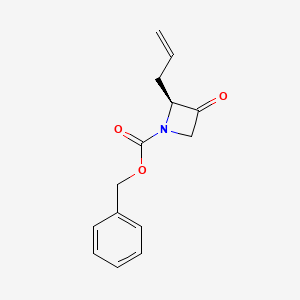
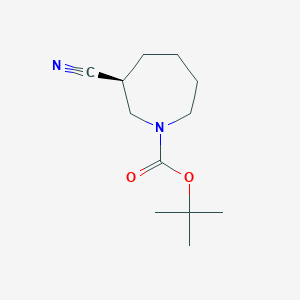
![[2-(4-Bromophenyl)-5-methyl-1,3-oxazol-4-yl]methanol](/img/structure/B13910586.png)
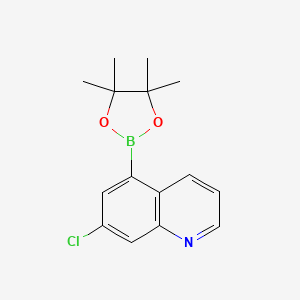
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[6-[[[(2S)-2-[[(2R)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]propanoyl]amino]propanoyl]amino]propanoyl]amino]methylsulfanyl]hexanoyl-methylamino]propanoate](/img/structure/B13910615.png)
![3-[2,6-dichloro-4-(trifluoromethyl)phenoxy]-5-(trifluoromethyl)-1H-pyrazole](/img/structure/B13910621.png)
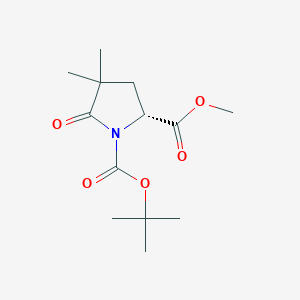
![(1R,3Z,5S,6S,7R)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-methyl-1,5-bis(3-methylbut-2-enyl)-6-(4-methylpent-3-enyl)bicyclo[3.3.1]nonane-2,4,9-trione](/img/structure/B13910629.png)
